N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide
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Overview
Description
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide: is a complex organic compound characterized by its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the tricyclo[3.2.1.0~2,4~]octane core, which can be achieved through cycloaddition reactions. Subsequent steps involve the introduction of the mesityl group and the carboxamide functionality. Specific reaction conditions, such as temperature, pressure, and catalysts, are crucial for optimizing the yield and purity of the final product.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the compound are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be utilized in the study of enzyme interactions and as a probe for investigating biological pathways.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways and result in various physiological effects. For instance, the compound may inhibit certain enzymes or receptors, leading to changes in cellular processes.
Comparison with Similar Compounds
Tricyclo[3.2.1.0~2,4~]octane-3-carboxylic acid: This compound shares the tricyclic core but lacks the mesityl and carboxamide groups.
N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
Uniqueness: N-mesityltricyclo[3.2.1.0~2,4~]octane-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
N-(2,4,6-trimethylphenyl)tricyclo[3.2.1.02,4]octane-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-9-6-10(2)17(11(3)7-9)19-18(20)16-14-12-4-5-13(8-12)15(14)16/h6-7,12-16H,4-5,8H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUIWOWWTTVTZGJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2C3C2C4CCC3C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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